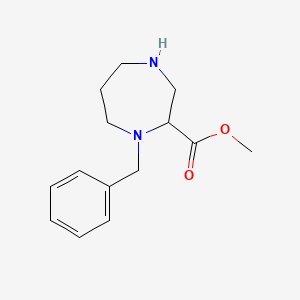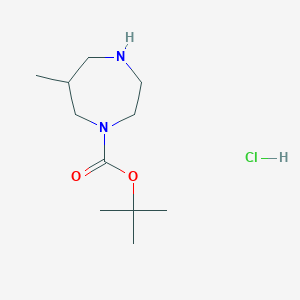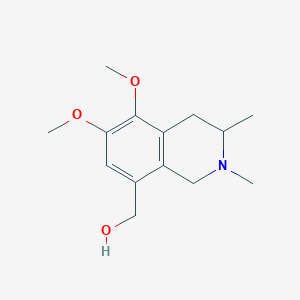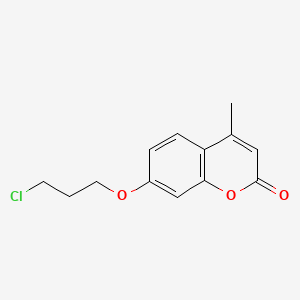
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C12H15Cl3. It is a derivative of benzene, where three hydrogen atoms are replaced by chloromethyl groups and two hydrogen atoms are replaced by methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene can be synthesized through the chloromethylation of 1,3,5-trimethylbenzene. The reaction typically involves the use of chloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride. The reaction is carried out in a solvent like methylene chloride at low temperatures to control the reactivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like amines, ethers, or thioethers.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of 1,3,5-trimethyl-2,4-dimethylbenzene .
Scientific Research Applications
1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of polymers, resins, and specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene involves the reactivity of its chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound can also participate in redox reactions, altering its oxidation state and forming different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
1,3,5-Tris(chloromethyl)benzene: Similar structure but lacks the additional methyl groups.
1,3,5-Tris(bromomethyl)-2,4-dimethylbenzene: Similar structure with bromine atoms instead of chlorine.
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene: Similar structure with an additional methyl group
Uniqueness: 1,3,5-Tris(chloromethyl)-2,4-dimethylbenzene is unique due to the presence of both chloromethyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical synthesis processes and applications .
Properties
CAS No. |
2903-00-6 |
|---|---|
Molecular Formula |
C11H13Cl3 |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
1,3,5-tris(chloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13Cl3/c1-7-9(4-12)3-10(5-13)8(2)11(7)6-14/h3H,4-6H2,1-2H3 |
InChI Key |
ZWXFQYBSJMBRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CCl)CCl)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(O-tolyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11864954.png)

![5,6-Dimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B11864962.png)


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)


![7-Methoxyspiro[chroman-2,1'-cyclohexan]-4-ol](/img/structure/B11864998.png)





